Ethanol, 2-(phenylmethoxy)-, methanesulfonate
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Overview
Description
Ethanol, 2-(phenylmethoxy)-, methanesulfonate is an organic compound with the molecular formula C10H14O4S It is a derivative of ethanol where the hydrogen atom of the hydroxyl group is replaced by a phenylmethoxy group, and the hydroxyl group is further esterified with methanesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-(phenylmethoxy)-, methanesulfonate typically involves the esterification of ethanol, 2-(phenylmethoxy)- with methanesulfonic acid. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:
C9H12O2+CH3SO3H→C10H14O4S+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, employing techniques such as distillation and crystallization for purification.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-(phenylmethoxy)-, methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of phenylmethoxyacetic acid or phenylmethoxyacetaldehyde.
Reduction: Regeneration of ethanol, 2-(phenylmethoxy)-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanol, 2-(phenylmethoxy)-, methanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanol, 2-(phenylmethoxy)-, methanesulfonate involves its interaction with molecular targets through various pathways. The compound can act as an alkylating agent, where the methanesulfonate group facilitates the transfer of the phenylmethoxy group to nucleophilic sites on target molecules. This can lead to modifications in the structure and function of the target molecules, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-(phenylmethoxy)-: The parent compound without the methanesulfonate ester group.
Methanesulfonic acid esters: Other esters of methanesulfonic acid with different alcohols.
Uniqueness
Ethanol, 2-(phenylmethoxy)-, methanesulfonate is unique due to the presence of both the phenylmethoxy and methanesulfonate groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds.
Properties
IUPAC Name |
methanesulfonic acid;2-phenylmethoxyethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2.CH4O3S/c10-6-7-11-8-9-4-2-1-3-5-9;1-5(2,3)4/h1-5,10H,6-8H2;1H3,(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUSKSOFNXDFIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)COCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50852157 |
Source
|
Record name | Methanesulfonic acid--2-(benzyloxy)ethan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50852157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58841-52-4 |
Source
|
Record name | Methanesulfonic acid--2-(benzyloxy)ethan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50852157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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